molecular formula C12H12N2 B1290210 1-Ethyl-2-methyl-1H-indole-3-carbonitrile CAS No. 917207-79-5

1-Ethyl-2-methyl-1H-indole-3-carbonitrile

Cat. No.: B1290210
CAS No.: 917207-79-5
M. Wt: 184.24 g/mol
InChI Key: GISWIGCXCMKUMW-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-1H-indole-3-carbonitrile is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by an indole core with ethyl, methyl, and carbonitrile substituents, making it a versatile molecule for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methyl-1H-indole-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction typically requires reflux conditions and an appropriate solvent to facilitate the formation of the indole ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions to introduce various substituents.

Major Products:

    Oxidation: Formation of indole-3-carboxylic acids or quinones.

    Reduction: Formation of 1-ethyl-2-methyl-1H-indole-3-amine.

    Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

1-Ethyl-2-methyl-1H-indole-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile involves its interaction with various molecular targets. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carbonitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-2-methyl-1H-indole-3-carbonitrile is unique due to the presence of the carbonitrile group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-ethyl-2-methylindole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-3-14-9(2)11(8-13)10-6-4-5-7-12(10)14/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISWIGCXCMKUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=CC=CC=C21)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627585
Record name 1-Ethyl-2-methyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917207-79-5
Record name 1-Ethyl-2-methyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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